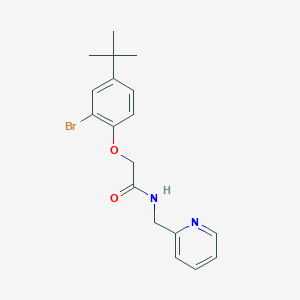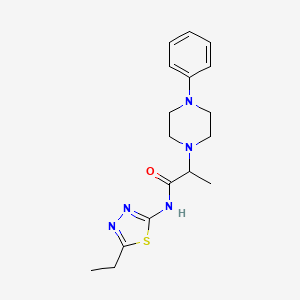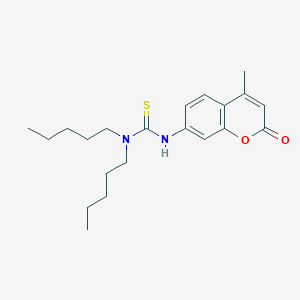![molecular formula C12H12ClNO2S2 B4699033 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4699033.png)
4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide, also known as CTEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a transmembrane protein that regulates the pH of cancer cells and plays a vital role in tumor growth and survival. 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has also been found to reduce the expression of inflammatory cytokines and inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a high degree of selectivity and potency against cancer cells, making it a promising candidate for cancer therapy. However, 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide also has some limitations. It is a sulfonamide derivative, which may limit its bioavailability and increase the risk of toxicity. It also has limited solubility in water, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide. One of the possible directions is to investigate its potential applications in combination with other chemotherapeutic agents. It has been shown that 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide can enhance the anticancer activity of some chemotherapeutic agents, such as cisplatin and doxorubicin. Another possible direction is to investigate its potential applications in other diseases, such as rheumatoid arthritis and inflammatory bowel disease, where inflammation and angiogenesis play a significant role. Moreover, further studies are needed to optimize the synthesis method of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide and improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its research. Further studies are needed to fully understand the potential applications of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide and optimize its synthesis and efficacy in vivo.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in different fields of scientific research. It has been found to have antitumor, anti-inflammatory, and anti-angiogenic properties. 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the production of inflammatory cytokines and reduce the expression of vascular endothelial growth factor (VEGF), which is essential for angiogenesis.
Propiedades
IUPAC Name |
4-chloro-N-(1-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVQOFQKRPAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dicyclohexyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698952.png)
![methyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4698958.png)
![7-(4-cyclopentyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4698959.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4698964.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4698972.png)
![5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4698976.png)
![2-(butylamino)-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4698980.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4698994.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4699016.png)
![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)


![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4699056.png)